Cas no 539-12-8 (Phenol,4-(1-propen-1-yl)-)

Phenol,4-(1-propen-1-yl)- structure
Phenol,4-(1-propen-1-yl)- structure
Product Name:Phenol,4-(1-propen-1-yl)-
Numero CAS:539-12-8
MF:C10H12
MW:132.202282905579
CID:372377
PubChem ID:5314058
Update Time:2025-04-19

Phenol,4-(1-propen-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-(1-propen-1-yl)-
    • (Z)-4-PROPENYLPHENOL
    • 4-Hydroxy-1-propenylbenzene
    • phenol, 4-[(1E)-1-propen-1-yl]-
    • p-Propenylphenol
    • UNII-34CGE324DZ
    • 4-Methyl-trans-.beta.-methylstyrene
    • (E)-1-Methyl-4-(prop-1-en-1-yl)benzene
    • LSMSSYSRCUNIFX-ONEGZZNKSA-N
    • Q63409518
    • AKOS006286394
    • DTXSID001345960
    • 34CGE324DZ
    • FEMA No. 4062
    • 4-(1-propenyl)phenol
    • Phenol, 4-(1-propenyl)-
    • 4-propenylphenol
    • p-Anol
    • 1-Methyl-4-isoallylbenzene
    • 539-12-8
    • 4-Hydroxypropenylbenzene
    • 1-methyl-4-[(E)-prop-1-enyl]benzene
    • P-(1-PROPENYL)-TOLUENE
    • 4-Methyl-trans-beta-methylstyrene
    • Phenol, p-propenyl-
    • Phenol, 4-(1-propen-1-yl)-
    • trans-1-methyl-4-propenyl-benzene
    • 1-Methyl-4-(1E)-1-propen-1-ylbenzene
    • 2077-30-7
    • (Z)-4-Propenylphenol [FHFI]
    • ghl.PD_Mitscher_leg0.39
    • LSMSSYSRCUNIFX-UHFFFAOYSA-N
    • NCIOpen2_003232
    • DTXSID401345962
    • 4-(1-Propen-1-yl)phenol
    • 2698-14-8
    • DTXSID701345961
    • 1-methyl-4-propenyl-benzene
    • 1-Methyl-4-(1-propen-1-yl)benzene
    • p-propenyltoluene
    • Inchi: 1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3-8H,1-2H3/b4-3+
    • Chiave InChI: LSMSSYSRCUNIFX-ONEGZZNKSA-N
    • Sorrisi: C1(/C=C/C)C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 134.0732
  • Massa monoisotopica: 132.093900383g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 105
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Punto di fusione: 93-94°
  • Punto di ebollizione: bp760 250° (dec); bp14 138-140°
  • PSA: 20.23
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.